molecular formula C21H27Br2N3O2 B12911565 4-(2-Phthalimidoethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide CAS No. 21199-28-0

4-(2-Phthalimidoethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide

Cat. No.: B12911565
CAS No.: 21199-28-0
M. Wt: 513.3 g/mol
InChI Key: KUTPIPBBKMLFJK-UHFFFAOYSA-L
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Description

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features a combination of isoindolinone and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoindolinone Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Alkylation: The isoindolinone intermediate can be alkylated with a suitable alkyl halide to introduce the ethyl group.

    Quaternization: The pyridine ring can be quaternized with trimethylamine to form the pyridinium ion.

    Bromide Exchange: The final step involves the exchange of the counterion to bromide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone moiety.

    Reduction: Reduction reactions could target the pyridinium ion, potentially converting it to a pyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, this compound might find use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyridine: Lacks the quaternary ammonium group.

    1-(3-(Trimethylammonio)propyl)pyridinium bromide: Lacks the isoindolinone moiety.

    N-(2-Bromoethyl)phthalimide: Contains a similar isoindolinone structure but with different substituents.

Uniqueness

The uniqueness of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.

Properties

CAS No.

21199-28-0

Molecular Formula

C21H27Br2N3O2

Molecular Weight

513.3 g/mol

IUPAC Name

3-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C21H27N3O2.2BrH/c1-24(2,3)16-6-12-22-13-9-17(10-14-22)11-15-23-20(25)18-7-4-5-8-19(18)21(23)26;;/h4-5,7-10,13-14H,6,11-12,15-16H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

KUTPIPBBKMLFJK-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O.[Br-].[Br-]

Origin of Product

United States

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